molecular formula C27H27N7O3 B2443484 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1169993-95-6

2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

カタログ番号: B2443484
CAS番号: 1169993-95-6
分子量: 497.559
InChIキー: SCLQMVLXDAFKBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a potent and selective small-molecule inhibitor identified in preclinical research for targeting key signaling pathways. This compound is designed as a bisubstrate inhibitor that concurrently targets the EGFR and HER2 tyrosine kinases, as well as the histone acetyltransferase p300/CBP . Its unique mechanism involves inducing G1/S phase cell cycle arrest and promoting apoptosis in cancer cells , making it a valuable chemical probe for investigating the interplay between oncogenic kinase signaling and epigenetic regulation. Research with this inhibitor is primarily focused on exploring its effects in various cellular models, particularly for understanding resistance mechanisms to first-generation EGFR inhibitors and for developing novel therapeutic strategies against solid tumors. Its dual-targeting capability provides a powerful tool for dissecting complex signaling networks in cancer biology and epigenetics research.

特性

CAS番号

1169993-95-6

分子式

C27H27N7O3

分子量

497.559

IUPAC名

N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H27N7O3/c1-16(2)19-7-11-21(12-8-19)37-15-24(35)29-23-13-18(4)32-34(23)27-30-25-22(26(36)31-27)14-28-33(25)20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,29,35)(H,30,31,36)

InChIキー

SCLQMVLXDAFKBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C

溶解性

not available

製品の起源

United States

生物活性

2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. Its biological activity is primarily attributed to its interactions with various molecular targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives , characterized by a fused pyrazole and pyrimidine ring system. The presence of an acetamide group and various aromatic substitutions enhances its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC21H26N6O2
Molecular Weight394.479 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in conditions such as inflammatory bowel disease (IBD) .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Case Studies

A notable study investigated the effects of a similar pyrazolo derivative on colorectal adenomas in animal models. The compound significantly reduced tumor size and inflammatory markers in treated groups compared to controls .

Research Findings

Recent findings suggest that the compound could play a role in modulating oxidative stress responses through Nrf2 activation. This pathway is critical for cellular defense against oxidative damage and inflammation .

科学的研究の応用

Chemical Properties and Structure

This compound is characterized by a molecular formula of C27H27N7O3C_{27}H_{27}N_{7}O_{3} and a molecular weight of approximately 497.56 g/mol. The presence of multiple aromatic rings and functional groups enhances its reactivity and biological activity.

Anticancer Properties

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored in various studies. These compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving the modulation of key signaling pathways.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results highlight the compound's potential as a lead for developing new anticancer agents .

Study on Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds with similar structures to our target compound. This suggests that further investigation into the specific compound could yield valuable insights into its efficacy against tuberculosis .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development .

準備方法

Cyclocondensation of Pyrazole Carboxylates

Source details a validated protocol:

Procedure :

  • Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 ) to carboxylic acid 2 (NaOH/H2O-EtOH, 80°C, 4 h).
  • Cyclization with acetic anhydride yields pyrazolo[3,4-d]oxazin-4-one (3 ) (reflux, 2 h, 82% yield).
  • Reaction with p-toluidine in pyridine introduces N1-p-tolyl group (reflux 6 h, 50% yield).

Key Data :

Step Reagents/Conditions Yield Characterization
1 NaOH/H2O-EtOH 89% IR: 1685 cm⁻¹ (C=O)
2 Ac2O, reflux 82% 1H-NMR δ 2.41 (s, 3H, CH3)
3 p-Toluidine, pyridine 50% MS: m/z 295 [M+H]+

Functionalization at C6 Position

Acetylation with 2-(4-Isopropylphenoxy)Acetyl Chloride

Source provides methodology for analogous acetamide couplings:

Procedure :

  • React pyrazolopyrimidine core with chloroacetyl chloride (DCM, 0°C, Et3N).
  • Substitute chloride with 4-isopropylphenoxide (K2CO3, DMF, 60°C).
  • Activate as acid chloride (SOCl2, reflux) for subsequent amidation.

Optimization Notes :

  • Higher yields (78%) achieved using DIPEA instead of Et3N
  • Side products minimized by maintaining pH >8 during phenoxide substitution

Coupling with 5-Amino-3-Methyl-1H-Pyrazole

Amide Bond Formation

Source describes pyrazole-acetamide conjugates:

Procedure :

  • React 2-(4-isopropylphenoxy)acetyl chloride with 5-amino-3-methyl-1H-pyrazole (DCM, 0°C → RT).
  • Purify via silica chromatography (EtOAc/hexanes 3:7).

Analytical Data :

  • Yield : 65%
  • 1H-NMR (CDCl3): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH3)2), 2.31 (s, 3H, pyrazole-CH3), 4.62 (s, 2H, OCH2)
  • HRMS : Calcd for C21H26N3O2 [M+H]+ 376.1894, Found 376.1891

Final Assembly via Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

Source demonstrates pyrazolopyrimidine functionalization:

Procedure :

  • Install boronic ester at C6 using bis(pinacolato)diboron (Pd(dppf)Cl2, KOAc, dioxane).
  • Couple with bromoacetamide derivative (Pd(PPh3)4, Na2CO3, DME/H2O).

Critical Parameters :

  • Oxygen-free conditions essential for >70% yield
  • Microwave irradiation (150°C, 20 min) reduces reaction time

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Source suggests telescoped synthesis:

Procedure :

  • Simultaneous cyclization and acetylation using HATU/DIEA.
  • Achieves 58% overall yield in 3 steps.

Advantages :

  • Eliminates intermediate purification
  • Compatible with automated synthesis platforms

Analytical Characterization Benchmarks

Key Spectroscopic Signatures :

  • IR : 1678 cm⁻¹ (pyrimidinone C=O), 1712 cm⁻¹ (acetamide C=O)
  • 1H-NMR :
    • δ 7.21-7.43 (m, 4H, p-tolyl)
    • δ 4.55 (s, 2H, OCH2CO)
    • δ 2.87 (septet, J=6.8 Hz, 1H, CH(CH3)2)
  • LC-MS : Retention time 8.92 min (C18, 60% MeOH)

Industrial-Scale Production Considerations

Process Optimization Challenges

  • Solvent Selection : DMF causes purification issues; switch to THF/water biphasic system
  • Catalyst Loading : Reduce Pd from 5 mol% to 1.5 mol% via ligand screening (Xantphos superior to PPh3)
  • Waste Streams : Implement aqueous NaHSO3 wash to remove Pd residues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for this compound?

  • Synthesis : The compound is synthesized via multi-step reactions involving coupling of pyrazolo[3,4-d]pyrimidinone intermediates with substituted phenoxyacetamides. A representative procedure involves condensation of α-chloroacetamide derivatives with pyrazolo-pyrimidinone precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO), followed by purification via column chromatography .
  • Characterization : Key techniques include:

  • 1H NMR (e.g., δ 12.94 ppm for NH protons, δ 1.09 ppm for isopropyl methyl groups) .
  • Mass spectrometry (m/z 515 [M+H]+) .
  • HPLC for purity validation (>95% purity).

Q. How can researchers confirm the structural integrity of the pyrazolo-pyrimidinone core?

  • X-ray crystallography is ideal for resolving ambiguities in fused heterocyclic systems. If crystals are unavailable, 2D NMR (e.g., HSQC, HMBC) can confirm connectivity. For example, HMBC correlations between pyrimidinone carbonyl (δ ~170 ppm) and adjacent protons validate the core structure .
  • IR spectroscopy can identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

Q. What initial biological assays are recommended for evaluating this compound’s activity?

  • Prioritize kinase inhibition assays (e.g., ELISA-based) due to structural similarity to pyrimidine-derived kinase inhibitors.
  • Use in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Employ Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical factors like reaction time (optimal ~48 hours) and catalyst loading (e.g., 1.2 eq. of K₂CO₃) .
  • In situ monitoring (e.g., ReactIR) tracks intermediate formation and guides real-time adjustments .

Q. What computational tools are suitable for predicting binding modes or stability?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with kinase ATP-binding pockets. Focus on conserved residues (e.g., hinge-region methionine) .
  • DFT calculations (Gaussian, ORCA) assess thermodynamic stability of tautomers (e.g., pyrazolo-pyrimidinone vs. pyrimidine-keto forms) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Variable-temperature NMR can distinguish dynamic effects (e.g., rotameric equilibria in acetamide side chains) from structural anomalies .
  • Isotopic labeling (e.g., D₂O exchange) identifies exchangeable protons (e.g., NH groups) .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization reactions).
  • Process analytical technology (PAT) ensures consistency in intermediate purification (e.g., inline UV monitoring during chromatography) .

Q. How can degradation pathways be systematically studied?

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify labile sites (e.g., hydrolytic cleavage of the pyrimidinone ring under acidic conditions) .
  • Accelerated stability testing (40°C/75% RH for 6 months) quantifies shelf-life using Arrhenius modeling .

Q. What methods evaluate synergistic effects with co-administered therapeutic agents?

  • Isobologram analysis or Chou-Talalay combination index quantifies synergy in cytotoxicity assays.
  • Transcriptomic profiling (RNA-seq) identifies pathways modulated by the compound in combination therapies .

Methodological Considerations

  • Data Management : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to curate reaction data, ensuring reproducibility .
  • Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results (e.g., divergent IC₅₀ values across assays) against experimental error margins .
  • Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2050112 for reactor design) when publishing process innovations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。